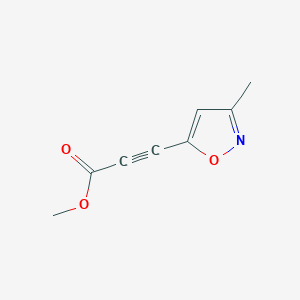
Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate” is a chemical compound with the CAS Number: 2137579-32-7 . Its molecular weight is 165.15 and its IUPAC name is methyl 3-(3-methylisoxazol-5-yl)propiolate . The compound is also known by the synonym "Methyl 3-(3-methylisoxazol-5-yl)propiolate" .
Molecular Structure Analysis
The InChI code of the compound is 1S/C8H7NO3/c1-6-5-7 (12-9-6)3-4-8 (10)11-2/h5H,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate” has a molecular formula of C8H7NO3 . Its molecular weight is 165.15 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Drug Discovery
This compound plays a significant role in the synthesis of 1,2,3-triazoles , which are a class of nitrogen-containing heterocycles . These triazoles are not found in nature but have a wide range of applications in pharmaceuticals due to their high chemical stability and aromatic character. They mimic an E or Z amide bond, making them structurally similar to essential biological building blocks like amino acids and nucleotides.
Organic Synthesis
In organic chemistry, the compound is utilized for the synthesis of various 1,2,3-triazole derivatives . These derivatives are valuable for their versatile applications and stability under both acidic and basic conditions, as well as oxidative and reductive environments .
Polymer Chemistry
“Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate” contributes to the development of polymers by providing a stable triazole ring that can be incorporated into polymer backbones. This enhances the chemical and thermal stability of the resulting materials .
Supramolecular Chemistry
The compound’s ability to form stable triazole rings makes it useful in supramolecular chemistry, where these rings can act as building blocks for creating complex structures through non-covalent interactions .
Bioconjugation and Chemical Biology
Triazoles formed from this compound are used in bioconjugation, linking biomolecules together for various applications in chemical biology, such as targeted drug delivery and biomarker detection .
Fluorescent Imaging and Materials Science
The triazole derivatives synthesized using “Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate” are employed in fluorescent imaging due to their strong dipole moment and hydrogen bonding ability. They are also used in materials science for creating new materials with unique properties .
Safety and Hazards
Future Directions
The future directions of research on “Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate” and similar compounds could involve exploring their potential biological activities, as oxazole derivatives have been found to exhibit a wide spectrum of biological activities . Further studies could also focus on optimizing their synthesis methods and investigating their chemical reactions in more detail.
properties
IUPAC Name |
methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-5-7(12-9-6)3-4-8(10)11-2/h5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAXKTNCUCRAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C#CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~,N~1~-dimethyl-N~4~-{(Z)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}-1,4-benzenediamine](/img/structure/B2869742.png)
![2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide](/img/structure/B2869744.png)
![3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2869746.png)

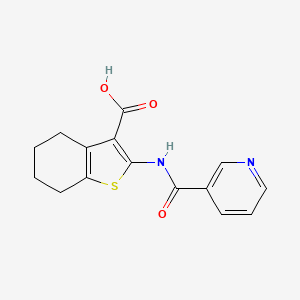
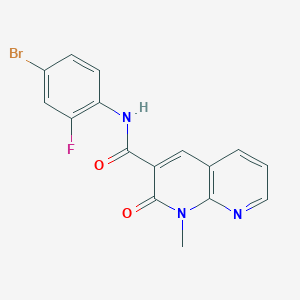
![Methyl 2-{[2-(trifluoromethyl)-4-pyridinyl]amino}benzenecarboxylate](/img/structure/B2869751.png)
![2-[N-(carboxymethyl)4-acetamidobenzenesulfonamido]acetic acid](/img/structure/B2869752.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2869754.png)
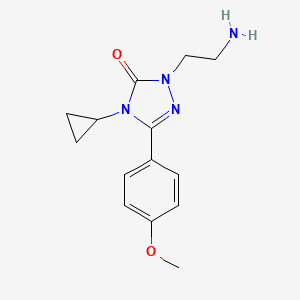
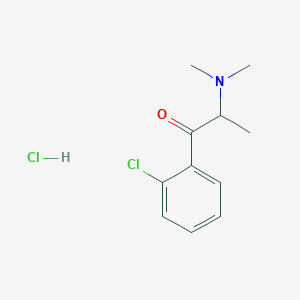
![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2869761.png)
![Spiro[2.4]heptane-6-carbaldehyde](/img/structure/B2869762.png)
![2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2869763.png)